4-フェニルシクロヘキセン

概要

説明

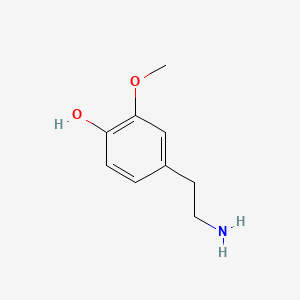

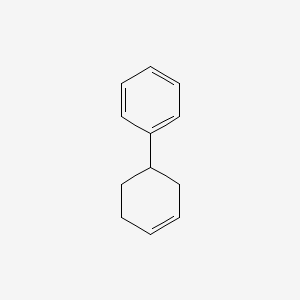

4-Phenylcyclohexene (4-PCH) is an organic compound belonging to the cyclohexene family. This compound has attracted considerable attention in recent years due to its potential applications in the field of synthetic organic chemistry. It has been studied for its ability to undergo various reactions, such as alkylation, cycloaddition, and hydrolysis, to form new organic compounds. 4-PCH has also been used as a raw material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

科学的研究の応用

室内空気質と健康への懸念

4-フェニルシクロヘキセン (4-PCH) は、室内環境において「新しいカーペットの臭い」としてよく知られている揮発性有機化合物 (VOC) です . これは、一部のカーペットの裏地やクッション材に使用されているスチレンブタジエンラテックスの製造における意図しない副産物です . 室内空気中の 4-PCH への曝露は、吸入によって起こります。 低レベルでの存在は、頭痛、目、鼻、のどの不快感などの急性刺激を引き起こす可能性があります .

環境への影響

4-PCH は一般的な空気汚染物質です . これは非常に低い臭気閾値を持ち、空気中で約 6.5 μg/m3 または 1 ppb で検出できます . 1987 年に環境保護庁 (EPA) 本部ビルに新しいカーペットが敷設された際に、4-PCH の放出により、室内空気質の悪化が広く知られるようになりました .

化学反応

4-PCH は反応性の VOC であり、オゾンと特異的に反応してホルムアルデヒドを生成する可能性があります。ホルムアルデヒドは、ヒトの呼吸器への刺激物質および発がん性物質として知られています .

カーペット製造

4-PCH は、一部のカーペットの裏地やクッション材に使用されているスチレンブタジエンラテックスの製造における意図しない副産物です . これは、室内環境において「新しいカーペットの臭い」としてよく知られています .

放出に関する研究

ナイロン 6 およびナイロン 6,6 のカーペットにプレコートおよび接着剤としての SBR ラテックスでカーペットをコーティングした 2 つの施設の現場モニタリング研究では、スタック排出ガス中に 4-PCH と 4-VCH が検出されました .

作用機序

- It’s important to note that 4-PCH is an unintentional byproduct of the manufacturing of styrene butadiene latex used in some carpet backings and cushioning materials .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

生化学分析

Biochemical Properties

4-Phenylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative stress pathways. It has been observed to reduce renal oxidative stress, indicating its potential interaction with antioxidant enzymes . Additionally, 4-Phenylcyclohexene may react with ozone, leading to the formation of secondary reactive compounds that can further interact with cellular biomolecules .

Cellular Effects

Exposure to 4-Phenylcyclohexene can lead to acute irritation, including headaches and discomfort in the eyes, nose, and throat . At the cellular level, it may influence cell signaling pathways related to oxidative stress and inflammation. The compound’s reactivity with ozone suggests it can generate reactive oxygen species, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Phenylcyclohexene involves its reactivity with ozone, leading to the formation of reactive oxygen species. These reactive species can bind to cellular proteins and lipids, causing oxidative damage and altering their function. This oxidative stress can result in the activation of signaling pathways that regulate inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylcyclohexene have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as the presence of ozone. Long-term exposure to 4-Phenylcyclohexene can lead to sustained oxidative stress and potential chronic health effects .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 4-Phenylcyclohexene vary with dosage. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .

Metabolic Pathways

4-Phenylcyclohexene is involved in metabolic pathways related to oxidative stress. It interacts with enzymes that regulate the production and detoxification of reactive oxygen species. The compound’s metabolism may also involve its conversion to secondary reactive compounds through reactions with ozone .

Transport and Distribution

Within cells and tissues, 4-Phenylcyclohexene is transported and distributed based on its lipophilic nature. It can accumulate in lipid-rich environments, such as cell membranes, where it can exert its effects. The compound may also interact with transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

4-Phenylcyclohexene’s subcellular localization is influenced by its lipophilicity. It tends to localize in cell membranes and other lipid-rich compartments. This localization can affect its activity, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular function .

特性

IUPAC Name |

cyclohex-3-en-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWNUSFQVJNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047176 | |

| Record name | 4-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4994-16-5 | |

| Record name | 4-Phenylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)